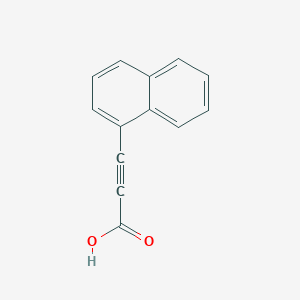

3-(1-Naphthyl)-2-propynoic acid

Descripción general

Descripción

3-(1-Naphthyl)-2-propynoic acid is an organic compound that features a naphthalene ring attached to a propynoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-2-propynoic acid typically involves the reaction of 1-naphthylacetylene with carbon dioxide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Naphthyl)-2-propynoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.

Major Products

The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and substituted naphthalene compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-(1-Naphthyl)-2-propynoic acid has been investigated for its role as a precursor in the synthesis of bioactive compounds. Its structural features make it suitable for modifications that can enhance biological activity.

Drug Development

The compound serves as a scaffold for the development of novel pharmaceuticals, particularly in targeting specific receptors involved in metabolic diseases. For instance, derivatives of this compound have been explored as agonists for G protein-coupled receptors (GPCRs), which are critical in the regulation of various physiological processes.

Case Study: FFAR1 Agonists

Recent studies have identified compounds based on the this compound structure that exhibit agonistic activity toward the free fatty acid receptor 1 (FFAR1), a promising target for type 2 diabetes treatment. The structure-activity relationship (SAR) studies indicated that modifications at specific positions can significantly enhance receptor binding affinity and efficacy .

Peptide Synthesis

In peptide chemistry, this compound is utilized as a building block for synthesizing peptides with enhanced stability and bioactivity. Its incorporation into peptide chains can improve solubility and facilitate the development of peptide-based therapeutics.

Applications in Solid-Phase Peptide Synthesis

The compound acts as a protective group during solid-phase synthesis, allowing for selective modifications without disrupting other functional groups .

Fluorescent Probes

The compound can be incorporated into fluorescent probes used for imaging cellular processes. These probes are essential in biological research for visualizing cellular dynamics and interactions.

Summary of Applications

| Application Area | Description |

|---|---|

| Drug Development | Scaffold for agonists targeting GPCRs |

| Peptide Synthesis | Building block enhancing peptide stability |

| Bioconjugation | Facilitates attachment to biomolecules |

| Fluorescent Probes | Used in imaging applications |

| Neuroscience Research | Investigated for neuropeptide-related studies |

Mecanismo De Acción

The mechanism of action of 3-(1-Naphthyl)-2-propynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved depend on the specific biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

1-Naphthylacetic acid: Similar structure but with an acetic acid moiety instead of a propynoic acid.

2-Naphthylacetic acid: Similar to 1-naphthylacetic acid but with the naphthalene ring attached at a different position.

Naphthalene-1-carboxylic acid: Lacks the propynoic acid moiety but has a similar naphthalene ring structure.

Uniqueness

3-(1-Naphthyl)-2-propynoic acid is unique due to the presence of the propynoic acid moiety, which imparts distinct reactivity and potential for forming various derivatives. This structural feature differentiates it from other naphthalene-based compounds and expands its utility in synthetic and research applications.

Actividad Biológica

3-(1-Naphthyl)-2-propynoic acid, with the chemical formula CHO and CAS number 4843-42-9, is an organic compound characterized by a naphthalene ring bonded to a propynoic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic activity. This interaction can prevent substrate binding or alter enzyme conformation, which is crucial in various biochemical pathways.

Biological Applications

This compound has been studied for its potential applications in:

- Enzyme Inhibition : It has shown promise as a tool for studying enzyme kinetics and mechanisms.

- Protein-Ligand Interactions : The compound can be utilized in research focusing on the binding affinities of ligands to their respective proteins.

- Synthetic Chemistry : It serves as a versatile building block for the synthesis of more complex organic molecules .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Inhibition Studies : Research indicates that derivatives of naphthalene, including this compound, exhibit significant inhibitory effects on various enzymes, which may be leveraged in therapeutic contexts.

- Cellular Effects : In vitro studies have demonstrated that this compound can influence cell signaling pathways, potentially impacting cellular proliferation and apoptosis .

- Comparative Analysis : When compared to similar compounds like 1-naphthylacetic acid and 2-naphthylacetic acid, this compound shows unique reactivity due to its propynoic acid moiety, which enhances its utility in synthetic applications .

Comparison of Naphthalene Derivatives

| Compound | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Naphthalene derivative | Enzyme inhibition | Organic synthesis, research |

| 1-Naphthylacetic acid | Naphthalene derivative | Auxin-like activity | Plant growth regulation |

| 2-Naphthylacetic acid | Naphthalene derivative | Moderate enzyme inhibition | Research on plant hormones |

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

| Protein Interaction Studies | Investigates binding affinities with target proteins. |

| Synthetic Applications | Serves as a precursor for synthesizing complex organic compounds. |

Propiedades

IUPAC Name |

3-naphthalen-1-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFMEUUZRXLGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353991 | |

| Record name | 3-(1-naphthyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4843-42-9 | |

| Record name | 3-(1-naphthyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.